N-(Benzenesulfonyl)-N-methoxybenzamide
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Overview
Description
N-(Benzenesulfonyl)-N-methoxybenzamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfonyl)-N-methoxybenzamide typically involves the reaction of benzenesulfonyl chloride with N-methoxybenzamide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(Benzenesulfonyl)-N-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the sulfonamide group under basic conditions
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(Benzenesulfonyl)-N-methoxybenzamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, inhibiting its activity and leading to a decrease in the pH regulation of cancer cells. This results in the disruption of cancer cell metabolism and induces apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-Benzenesulfonamide: Another benzenesulfonamide derivative with similar structural features but different functional groups.
N-Fluorobenzenesulfonimide: Contains a fluorine atom instead of a methoxy group, used in fluorination reactions.
Uniqueness
N-(Benzenesulfonyl)-N-methoxybenzamide is unique due to its specific combination of a benzenesulfonyl group and a methoxybenzamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
64991-14-6 |
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Molecular Formula |
C14H13NO4S |
Molecular Weight |
291.32 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-N-methoxybenzamide |
InChI |
InChI=1S/C14H13NO4S/c1-19-15(14(16)12-8-4-2-5-9-12)20(17,18)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
YXFCTJCHKHXMAJ-UHFFFAOYSA-N |
Canonical SMILES |
CON(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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